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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415 Get Quote

This guide provides a detailed examination of the chemical structure, mechanism of action, and

experimental data related to the S enantiomer of firsocostat. Firsocostat, also known as GS-

0976, is an investigational drug that has been evaluated for the treatment of non-alcoholic

steatohepatitis (NASH). While the R enantiomer is the active form, understanding the

properties of the S enantiomer is crucial for comprehensive drug development and analysis.

Chemical Structure
Firsocostat is a small molecule inhibitor of acetyl-CoA carboxylase. The S enantiomer is the

less active stereoisomer of the drug.

IUPAC Name: 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-

yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Chemical Formula: C₂₈H₃₁N₃O₈S[1][2][3][4]

Molecular Weight: 569.63 g/mol [2][3]

SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2C--INVALID-LINK--OC4CCOCC4)C(C)

(C)C(=O)O)C5=NC=CO5

InChI Key: ZZWWXIBKLBMSCS-DEOSSOPVSA-N
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Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and

ACC2.[1][5][6] It binds to the biotin carboxylase (BC) domain of the enzyme, which prevents

the dimerization required for its catalytic activity.[5][6] ACC is a critical enzyme in the fatty acid

synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][7]

The inhibition of ACC by firsocostat leads to two primary effects:

Decreased de novo lipogenesis (DNL): By reducing the production of malonyl-CoA,

firsocostat inhibits the synthesis of new fatty acids in the liver.[1]

Increased fatty acid oxidation: Malonyl-CoA is also an inhibitor of carnitine

palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the

mitochondria for oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition

of CPT1, thereby promoting the breakdown of fatty acids.[1]

The net effect is a reduction in hepatic steatosis (fatty liver) and an improvement in overall lipid

metabolism.[8]
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Caption: Mechanism of action of firsocostat.

Experimental Data
Preclinical Data

Parameter Value Species/Cell Line Reference

hACC1 IC₅₀ 2.1 nM Human [8][9]

hACC2 IC₅₀ 6.1 nM Human [8][9]

FASyn EC₅₀ 66 nM Hep-G2 cells [9]

Clinical Data (Phase 2 Trial for NASH)
Parameter

Firsocostat 20 mg
daily (12 weeks)

Placebo Reference

Relative reduction in

liver fat
29% - [7]

Patients with ≥30%

reduction in MRI-

PDFF

70% - [1]

Reduction in hepatic

DNL
22% - [1]

Reduction in liver

stiffness (MRE)
9% - [1]

Incidence of

triglycerides >500

mg/dL

16 patients - [1][7]

Experimental Protocols
Synthesis of Firsocostat (GS-0976)
The synthesis of firsocostat has been previously reported.[8] While the detailed step-by-step

protocol is proprietary, the general approach involves the synthesis of the thieno[2,3-
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d]pyrimidine core, followed by the attachment of the side chains, including the chiral (R)-2-(2-

methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl group. The final step is the hydrolysis of

an ester precursor to yield the carboxylic acid. The synthesis of the S enantiomer would involve

the use of the corresponding (S)-chiral starting material.

In Vitro ACC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of firsocostat against

human ACC1 and ACC2.

Methodology:

Recombinant human ACC1 and ACC2 enzymes are expressed and purified.

The assay is performed in a buffer containing the enzyme, acetyl-CoA, ATP, and

bicarbonate.

The reaction is initiated by the addition of the substrates.

The activity of the enzyme is measured by the incorporation of radiolabeled bicarbonate into

malonyl-CoA.

Various concentrations of firsocostat are added to determine the dose-dependent inhibition.

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Study in a Murine Model of NASH
Objective: To evaluate the efficacy of firsocostat in a preclinical model of non-alcoholic

steatohepatitis.

Model: MC4R knockout mice fed a Western diet.[8]

Methodology:

MC4R knockout mice are placed on a high-fat, high-fructose diet to induce NASH.

Mice are treated with firsocostat or vehicle control via oral gavage for a specified period.
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At the end of the treatment period, tissues and blood are collected for analysis.

Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for

assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

Biochemical Analysis: Hepatic triglyceride and hydroxyproline content are measured. Serum

levels of liver enzymes (ALT, AST) and lipids are determined.

Gene Expression Analysis: mRNA levels of genes involved in lipogenesis and fibrosis are

quantified by real-time PCR.
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Caption: General experimental workflow for firsocostat.

Clinical Development
Firsocostat (GS-0976) has been evaluated in Phase 2 clinical trials for the treatment of NASH.

[1][10] These trials have assessed its efficacy as a monotherapy and in combination with other

investigational drugs, such as the farnesoid X receptor (FXR) agonist cilofexor and the

glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide.[11][12][13] The primary

endpoints in these studies typically include improvements in liver histology, such as a reduction

in the NAFLD Activity Score (NAS) and resolution of steatohepatitis without worsening of

fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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